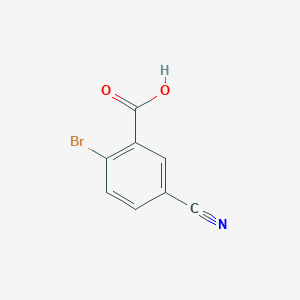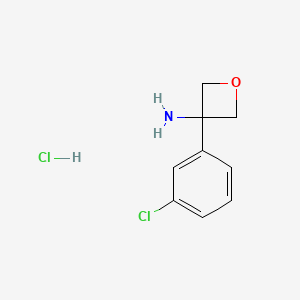![molecular formula C17H25N3Si B1455321 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1092580-01-2](/img/structure/B1455321.png)
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
概要
説明
The compound “1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is a complex organic molecule that contains a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle . Pyrrolopyridines are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolopyridines can generally be synthesized from various cyclic or acyclic precursors . The triisopropylsilyl (TIPS) group is typically introduced via a silylation reaction .Molecular Structure Analysis
The pyrrolopyridine core of the molecule is a fused ring system containing a pyridine (six-membered ring with two nitrogen atoms) fused to a pyrrole (five-membered ring with one nitrogen atom) . The TIPS group is a bulky, hydrophobic group often used in organic synthesis as a protecting group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolopyridine core and the nitrile group. Pyrrolopyridines can participate in various reactions depending on the substitution pattern and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolopyridine core and the nitrile group would likely make the compound polar and potentially bioactive .科学的研究の応用
Organic Synthesis and Medicinal Chemistry
This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic structures that are prevalent in many pharmaceutical agents. Its rigid structure and functional groups make it an ideal candidate for cross-coupling reactions . Additionally, the nitrile group can undergo various transformations, making it useful in synthesizing a wide array of bioactive molecules, including imidazo[4,5-b]pyridine derivatives, which exhibit diverse biological activities such as analgesic, anti-inflammatory, and antidepressant effects .
Agricultural Chemistry
Derivatives of pyrrolopyridine have found applications in agricultural chemistry as well. They can be designed to function as herbicides or pesticides, controlling the growth of unwanted plants and protecting crops from pests .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3Si/c1-12(2)21(13(3)4,14(5)6)20-10-8-16-15(11-18)7-9-19-17(16)20/h7-10,12-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUGCYZPKZBVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701235 | |
| Record name | 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
CAS RN |
1092580-01-2 | |
| Record name | 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)
![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)



![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)





![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)
